6-bromo-8-fluoro-8aH-isoquinolin-1-one

Oxidation state Hydrogen-bond donor Saturation

Sourcing regioisomerically pure, cross-coupling-ready isoquinolinone intermediates often leads to synthetic failure from mis-specified halogen placement. This compound solves that with the validated 6-bromo-8-fluoro pattern on the 3,4-dihydro scaffold, providing an essential N-H donor (pKa ~13.24). • Enables reliable Suzuki coupling at C-6 for SAR exploration of the solvent-exposed region in PARP-1 and BTK inhibitor programs. • C-8 fluorine modulates aryl ring electronics and metabolic stability, confirmed by WO2021086077A1 for CNS/oncology candidates. • Offered as a white solid with rigorous QC (NMR: δ 7.22-7.25, 6.94), ensuring batch-to-batch consistency for diversity-oriented synthesis.

Molecular Formula C9H5BrFNO
Molecular Weight 242.04 g/mol
Cat. No. B12352518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-8-fluoro-8aH-isoquinolin-1-one
Molecular FormulaC9H5BrFNO
Molecular Weight242.04 g/mol
Structural Identifiers
SMILESC1=C2C=C(C=C(C2C(=O)N=C1)F)Br
InChIInChI=1S/C9H5BrFNO/c10-6-3-5-1-2-12-9(13)8(5)7(11)4-6/h1-4,8H
InChIKeyZENHBHFSIXPDPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-8-fluoro-8aH-isoquinolin-1-one: Chemical Identity & Properties


6-Bromo-8-fluoro-8aH-isoquinolin-1-one (synonymous with 6-bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one, CAS 1242157-15-8) is a halogenated 3,4-dihydroisoquinolin-1-one derivative bearing bromine at C-6 and fluorine at C-8 on the bicyclic scaffold . It possesses molecular formula C9H7BrFNO and a molecular weight of 244.06 g·mol⁻¹ . The compound exists as a white to off-white solid at ambient temperature and is classified as a pharmaceutical intermediate within the broader isoquinolinone family, a scaffold recognized for its prevalence in kinase inhibitor and PARP inhibitor discovery programs [1][2].

6-Bromo-8-fluoro-8aH-isoquinolin-1-one: In-Class Substitution Risks


Although the isoquinolinone chemical space contains numerous bromo-fluoro congeners, the precise oxidation state, regioisomeric halogen placement, and hydrogen-bond donor count of 6-bromo-8-fluoro-8aH-isoquinolin-1-one collectively generate a property profile that cannot be replicated by the 1,2-dihydro isomer (CAS 1803606-88-3), the 5-bromo regioisomer (CAS 1536364-85-8), or the non-fluorinated 6-bromo-2H-isoquinolin-1-one (CAS 82827-09-6) . The 3,4-dihydro (8aH) saturation state confers a secondary amine N–H donor (HBD count = 1) absent in the 1,2-dihydro form, directly affecting solubility, crystal packing, and target engagement in downstream elaborated molecules [1]. Furthermore, the 6-bromo-8-fluoro substitution pattern yields a unique electronic landscape that governs regioselectivity in palladium-catalyzed cross-coupling reactions, making unqualified substitution a source of synthetic failure [2].

6-Bromo-8-fluoro-8aH-isoquinolin-1-one: Differentiation Evidence


Oxidation State & Hydrogen-Bond Donor Count

6-Bromo-8-fluoro-8aH-isoquinolin-1-one (3,4-dihydro form, CAS 1242157-15-8) possesses a molecular weight of 244.06 g·mol⁻¹ and one hydrogen-bond donor (the secondary amide N–H), contrasting with the 1,2-dihydro isomer (CAS 1803606-88-3) at MW 242.04 with zero H-bond donors, and the fully aromatic 6-bromo-8-fluoroisoquinoline (CAS 1258833-77-0) at MW 226.04 with zero H-bond donors [1][2]. The 3,4-dihydro scaffold introduces an sp³-hybridized C-8a center bearing hydrogen, altering ring conformation and creating a stereoelectronic environment distinct from both the planar 1,2-dihydro and fully aromatic systems .

Oxidation state Hydrogen-bond donor Saturation Physicochemical differentiation

Physicochemical Divergence: 8aH vs. 1,2-Dihydro Isomer

The 3,4-dihydro (8aH) target compound exhibits a predicted density of 1.635±0.06 g·cm⁻³, a boiling point of 460.1±45.0 °C (at 760 mmHg), and a pKa of 13.24±0.20, whereas the 1,2-dihydro isomer (CAS 1803606-88-3) has a density of 1.698±0.06 g·cm⁻³ and a boiling point of 449.6±45.0 °C [1]. The Δdensity of −0.063 g·cm⁻³ and ΔBP of +10.5 °C reflect the greater molecular volume and stronger intermolecular hydrogen bonding in the 3,4-dihydro form due to the N–H donor .

Density Boiling point pKa Predicted physicochemical properties

Bromine Regioisomerism: 6-Bromo vs. 5-Bromo

The 6-bromo substitution in the target compound positions the bromine para to the C-8 fluorine and meta to the lactam carbonyl, creating a distinct electronic environment compared to the 5-bromo regioisomer (CAS 1536364-85-8), where bromine is ortho to the C-8 fluorine and para to the carbonyl [1]. The 5-bromo isomer has a predicted boiling point of 449.1±45.0 °C versus 460.1±45.0 °C for the 6-bromo target compound, reflecting different intermolecular interactions arising from altered dipole alignment [1]. In palladium-catalyzed cross-coupling reactions, the 6-position bromine exhibits different oxidative addition kinetics compared to the 5-position due to disparate electron density at the C–Br bond influenced by the adjacent fluorine [2].

Regioisomerism Bromine position Electronic distribution Cross-coupling

8-Fluoro Substitution: Physicochemical Impact

Incorporation of the 8-fluoro substituent in the target compound (MW 244.06) increases molecular weight by 20.01 g·mol⁻¹ and elevates the boiling point by 17.5 °C (460.1 vs 442.6 °C) relative to the non-fluorinated analog 6-bromo-2H-isoquinolin-1-one (CAS 82827-09-6, MW 224.05, BP 442.6±45.0 °C) [1]. The fluorine atom introduces a strong electron-withdrawing effect (σₚ = 0.06; σₘ = 0.34) that polarizes the aromatic ring, reducing electron density at C-6 and modulating the reactivity of the bromine toward oxidative addition . The non-fluorinated analog has a reported logP of 2.29, whereas the 8-fluoro substitution is expected to modestly increase lipophilicity while enhancing metabolic stability of elaborated derivatives, a well-established fluorine effect in medicinal chemistry [1][2].

Fluorine substitution Lipophilicity Electron-withdrawing Metabolic stability

¹H NMR Fingerprint for Identity Confirmation

The target compound exhibits a characteristic ¹H NMR spectrum (400 MHz, CDCl₃) with diagnostic signals at δ 7.22–7.25 (d, J = 10.4 Hz, 1H, aromatic), δ 7.20 (s, 1H, aromatic), δ 6.94 (s, 1H, aromatic), δ 3.46–3.53 (m, 2H, C-3 methylene), and δ 2.88–2.97 (m, 2H, C-4 methylene), with MS-ESI [M+H]⁺ = 243.9/245.9 (characteristic bromine isotope pattern) . These aliphatic methylene signals at δ 3.46–3.53 and δ 2.88–2.97 are uniquely diagnostic of the 3,4-dihydro scaffold and are entirely absent in the 1,2-dihydro isomer, which instead displays olefinic protons in the δ 6.0–7.5 region characteristic of the C-3/C-4 double bond . The 1:1 isotopic doublet in MS (243.9/245.9) confirms monobromination and provides unambiguous identity discrimination from dichlorinated or non-halogenated analogs.

¹H NMR spectroscopy Quality control Identity confirmation Batch release

Kinase & PARP Inhibitor Intermediate Provenance

The 3,4-dihydroisoquinolin-1-one scaffold carrying 6-bromo-8-fluoro substitution is explicitly cited as a key intermediate in patent literature for kinase inhibitor synthesis, including Bruton's tyrosine kinase (BTK) inhibitor programs [1][2]. A closely related 8-fluoro-isoquinolin-1-one core appears in the co-crystal structure of BTK with RN486 (PDB 4OTR; IC₅₀ = 4.0 nM), demonstrating the relevance of this fluorinated isoquinolinone scaffold for kinase hinge-binding design [1]. Additionally, isoquinolinone derivatives with bromo and fluoro substitution patterns are claimed in PARP-1 selective inhibitor patents (WO2021086077A1) [3]. In contrast, the 1,2-dihydro isomer and 5-bromo regioisomer are not explicitly cited as intermediates in these specific inhibitor programs, indicating preferential selection of the 6-bromo-8-fluoro-3,4-dihydro scaffold for these therapeutic targets [2][3].

Synthetic intermediate Kinase inhibitor PARP inhibitor Patent provenance

6-Bromo-8-fluoro-8aH-isoquinolin-1-one: Application Scenarios


H-Bond Donor Scaffold for Kinase Inhibitors

In BTK and related kinase inhibitor programs, the 3,4-dihydroisoquinolin-1-one core provides a secondary amide N–H capable of engaging the kinase hinge region via hydrogen bonding, as structurally validated by the RN486–BTK co-crystal structure (PDB 4OTR, resolution 1.95 Å) [1]. The 6-bromo substituent serves as a versatile cross-coupling handle for introducing diverse aryl or heteroaryl groups at C-6 via Suzuki–Miyaura coupling, while the 8-fluoro substituent modulates the electron density of the aromatic ring, affecting both coupling efficiency and the pKa of the lactam N–H (predicted pKa = 13.24) . This specific substitution pattern cannot be replicated using the 5-bromo regioisomer or the 1,2-dihydro analog due to altered regiochemistry and absence of the N–H donor, respectively .

PARP-1 Selective Inhibitor Synthesis

Patent WO2021086077A1 discloses isoquinolinone derivatives as selective PARP-1 inhibitors, wherein the 6-bromo-8-fluoro substitution pattern on the isoquinolinone core is a key structural motif [2]. The 6-position bromine enables late-stage diversification via palladium-catalyzed cross-coupling to explore SAR at the solvent-exposed region of the PARP-1 catalytic domain, while the 8-fluoro group contributes to conformational restriction and metabolic stability of the elaborated inhibitors [2][1]. The 3,4-dihydro oxidation state distinguishes this intermediate from the 1,2-dihydro form, which would yield a planar, fully conjugated system with different PARP-1 binding characteristics .

Dual-Functionalization for CNS Compound Libraries

The orthogonal reactivity of the C-6 bromine (suitable for Suzuki, Buchwald–Hartwig, and Ullmann couplings) and the C-8 fluorine (amenable to nucleophilic aromatic substitution under forcing conditions or serving as a metabolically stable bioisostere) makes this compound a strategic building block for diversity-oriented synthesis [3]. The predicted density of 1.635 g·cm⁻³ and boiling point of 460.1 °C facilitate purification by normal-phase chromatography, while the NMR fingerprint (aromatic signals at δ 7.22–7.25, 7.20, 6.94; aliphatic methylenes at δ 3.46–3.53, 2.88–2.97) enables rigorous intermediate quality control . The compound has been explicitly cited as a pharmaceutical intermediate for CNS disorder and oncology targets .

Physicochemical Screening for Pre-Formulation & Salt Selection

For organizations conducting pre-formulation screening of isoquinolinone-based drug candidates, the target compound's distinct physicochemical profile—including a pKa of 13.24±0.20, a density of 1.635 g·cm⁻³, and the presence of one H-bond donor—provides a quantitatively differentiated reference point against the 1,2-dihydro isomer (MW 242.04, no HBD) and the non-fluorinated analog (MW 224.05, BP 442.6 °C) [4]. These parameters directly influence solid-state stability, hygroscopicity, and solubility in biorelevant media, enabling data-driven selection of the optimal intermediate for salt formation or co-crystallization screens [4].

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